molecular formula C12H16N2O3 B1462669 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1154974-94-3

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B1462669
CAS No.: 1154974-94-3
M. Wt: 236.27 g/mol
InChI Key: ZRLPDCXLEKQXIY-UHFFFAOYSA-N
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Description

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery research . This compound belongs to a class of pyridine derivatives that are frequently investigated as key intermediates in the synthesis of novel pharmaceutical agents. Related pyridine-carboxylic acid structures have demonstrated significant potential in biochemical inhibition, with research showing their incorporation into metal complexes that act as potent α-glucosidase inhibitors . Such inhibitors are crucial for investigating new therapeutic strategies for managing type 2 diabetes, as they help control postprandial blood glucose levels. The structural motif of this compound, featuring both carbamoyl and carboxylic acid functional groups on a pyridine ring, makes it a valuable building block for developing protease inhibitors, receptor modulators, and other biologically active molecules. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

6-[methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)7-14(3)11(15)9-5-4-6-10(13-9)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLPDCXLEKQXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylation of Substituted Pyridines Using Formamide and Iron(II) Salts

A novel process for carbamoylation of substituted pyridines, including compounds structurally related to 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid, involves reacting substituted pyridines with formamide and an oxidizing agent in the presence of a high amount of iron(II) salt in an acidic aqueous medium. This method is particularly useful for preparing endothelin receptor inhibitors.

  • Key features:
    • The reaction uses formamide as the carbamoyl source.
    • Iron(II) salts act as catalysts in an acidic aqueous environment.
    • Suitable for pyridines substituted with hydrogen, lower-alkoxy, or halogen groups.
    • The process is efficient for producing carbamoyl derivatives useful in medicinal chemistry.

This method provides a direct carbamoylation pathway without needing pre-activated intermediates, which can be advantageous in terms of simplicity and cost-effectiveness.

Acyl Chloride Route for Amide Formation

A widely adopted and practical approach to synthesize this compound involves the use of acyl chlorides derived from pyridine-2-carboxylic acid esters. This method activates the carboxylic acid group as an acyl chloride intermediate, which then undergoes nucleophilic substitution by an amine to form the carbamoyl linkage.

  • Synthesis Steps:

    • Preparation of Acyl Chloride:

      • 6-(Methoxycarbonyl)pyridine-2-carboxylic acid is refluxed with thionyl chloride in dichloromethane, using a catalytic amount of dry DMF.
      • The reaction removes the methoxycarbonyl group and converts the acid to the corresponding acyl chloride.
      • Solvent removal under reduced pressure yields the acyl chloride intermediate.
    • Amide Formation:

      • The acyl chloride intermediate is dissolved in dichloromethane.
      • The appropriate amine, such as 2-amino-N-methylpyridine or its methyl-substituted derivatives, is added along with triethylamine as a base.
      • The mixture is refluxed, allowing nucleophilic attack of the amine on the acyl chloride carbonyl carbon, forming the amide bond.
      • Post-reaction, the mixture is washed with sodium bicarbonate to remove unreacted materials and purified by column chromatography.
  • Advantages:

    • This method yields high purity products with moderate to good yields (70-88%).
    • It is environmentally friendly and cost-effective.
    • Allows the synthesis of various isomers by changing the amine substituent position.
  • Mechanistic Insight:

    • The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.
    • Formation of the tetrahedral intermediate followed by loss of chloride ion leads to amide bond formation.
    • The presence of triethylamine scavenges HCl formed during the reaction, driving the reaction forward.
  • Spectroscopic Characterization:

    • FTIR shows characteristic N-H stretching (3339-3358 cm⁻¹), N-H bending (1525-1535 cm⁻¹), and C=O stretching (1699-1742 cm⁻¹).
    • NMR confirms the methyl and pyridine ring protons, with chemical shifts influenced by substituent positions.

This acyl chloride method is the most documented and reliable preparation route for compounds structurally related to this compound.

Regioselective Amination and Ester Conversion

Another preparative approach involves regioselective nucleophilic substitution on halogenated pyridine derivatives followed by conversion of trifluoromethyl groups to carboxylic esters.

  • Process Overview:

    • Starting from 2,6-dichloro-3-trifluoromethylpyridine, regioselective substitution with nitrogen nucleophiles such as N-benzylmethylamine yields 6-(N-substituted)aminopyridine intermediates.
    • Subsequent treatment with sodium methoxide and acid hydrolysis converts trifluoromethyl groups into methoxycarbonyl groups, forming pyridine-2-carboxylic esters.
    • This route is practical for preparing intermediates that can be further functionalized to yield carbamoyl derivatives.
  • Significance:

    • Offers a regioselective method to introduce amine substituents at the 6-position of pyridine.
    • Enables synthesis of key intermediates for further carbamoylation or amide formation.

Though this method is more complex and involves multiple steps, it provides a controlled pathway to functionalized pyridine derivatives relevant to the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages/Notes
Carbamoylation with Formamide Substituted pyridine, formamide, iron(II) salt, acidic aqueous medium Direct carbamoylation, simple setup Limited to certain substituents, requires iron catalyst
Acyl Chloride Route 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, thionyl chloride, amine, triethylamine, dichloromethane reflux High yield, versatile, environmentally friendly Requires careful handling of thionyl chloride and moisture-sensitive steps
Regioselective Amination + Ester Conversion 2,6-Dichloro-3-trifluoromethylpyridine, nitrogen nucleophile, sodium methoxide, acid hydrolysis Regioselective functionalization, intermediate synthesis Multi-step, more complex, requires careful regioselectivity control

Research Findings and Notes

  • The acyl chloride method is favored for synthesizing this compound derivatives due to its efficiency and adaptability to various amine substituents.
  • Spectroscopic data confirm the successful formation of the amide bond and provide insights into the electronic effects of substituents on the pyridine ring.
  • The position of methyl substitution on the pyridine ring influences the electronic environment, affecting bond lengths and vibrational frequencies, as observed in FTIR and NMR analyses.
  • The carbamoylation process using formamide and iron(II) salts offers an alternative but less commonly applied method, mainly useful for specific substituted pyridines.
  • Regioselective amination followed by ester conversion is valuable for preparing key intermediates but is more labor-intensive.

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industry: Employed in the development of pharmaceuticals and other chemical products.

Mechanism of Action

As Axitinib, the compound exerts its effects by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and angiogenesis. By blocking these enzymes, Axitinib prevents the formation of new blood vessels that tumors need to grow and spread. This mechanism makes it an effective treatment for certain types of cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyridine-based analogs, emphasizing structural features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Key Substituents Functional Groups Notable Features
6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid 6-position: Methyl(2-methylpropyl)carbamoyl; 2-position: Carboxylic acid Carboxylic acid, amide High polarity (carboxylic acid), steric bulk (isobutyl group)
SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) 6-methyl; 2-phenylazo Hydroxyl, azo mGluR5 antagonist; noncompetitive mechanism
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate 6-chloro; 5-pivalamido; 2-acrylate ester Ester, amide Bulky pivalamido group (similar to isobutyl)
6-Methyl-2-pyridinecarboxaldehyde 6-methyl; 2-aldehyde Aldehyde Reactive aldehyde group for synthesis
Key Observations :
  • Carboxylic Acid vs. Aldehyde/Ester : The carboxylic acid group in the target compound enhances water solubility compared to the aldehyde () or ester () analogs, which are more lipophilic.
  • Amide Substituents : The methyl(isobutyl)carbamoyl group in the target compound shares steric similarities with the pivalamido (2,2-dimethylpropanamide) group in ’s compound. Both may hinder enzymatic degradation or receptor binding due to bulkiness.
  • Pharmacological Activity: Unlike SIB-1757 (IC50 = 0.37 µM at mGluR5 ), the target compound lacks reported receptor activity.
Table 2: Inferred Properties Based on Structural Analogs
Property Target Compound SIB-1757 Methyl 3-(6-chloro-5-pivalamido...)acrylate
Solubility High (carboxylic acid) Moderate (hydroxyl, azo) Low (ester, chloro)
Lipophilicity (LogP) Moderate (amide bulk) Low-moderate High (pivalamido, chloro)
Stability Likely stable (amide, carboxylic acid) Sensitive (azo bond) Stable (ester, chloro)
Bioactivity Unknown mGluR5 antagonist Intermediate (synthetic precursor)
Key Insights :
  • Reactivity : The carboxylic acid in the target compound may facilitate salt formation or hydrogen bonding, contrasting with the aldehyde’s electrophilic reactivity ().
  • Synthetic Utility: ’s compound, with a chloro and acrylate group, is likely an intermediate for further modifications.

Research Implications and Limitations

  • Gaps in Data : The absence of pharmacological or stability data for this compound limits definitive conclusions. Its discontinued status further complicates accessibility for research.
  • Comparative Value : Structural analogs like SIB-1757 highlight the importance of substituent positioning (e.g., azo vs. carbamoyl groups) in receptor binding. The target compound’s amide group may merit exploration in medicinal chemistry for protease resistance or targeted delivery.

Biological Activity

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid, also known by its CAS number 167303-60-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 167303-60-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, particularly concerning its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit the production of Prostaglandin E2 (PGE2), a key mediator in inflammation. In an ex vivo study, the compound demonstrated an IC50 value of 123 nM for PGE2-induced TNFα reduction in human whole blood assays .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results with IC50 values comparable to established chemotherapeutic agents:

Cell Line IC50 Value (µM) Comparison
MCF-75.85Higher than 5-Fluorouracil
A5494.53Comparable to Doxorubicin

These findings suggest that this compound may serve as a potential candidate for further development in cancer therapy .

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Inhibition of COX Enzymes : The compound is believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced levels of inflammatory mediators such as prostaglandins.
  • Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, evidenced by elevated caspase-3 levels and reduced TNF-α levels .
  • VEGFR-2 Inhibition : The compound has also been screened for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy due to its role in tumor angiogenesis .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : In a study involving the MCF-7 breast cancer cell line, treatment with the compound resulted in significant growth inhibition, with an observed IC50 value indicating potent antiproliferative activity .
  • Case Study 2 : An evaluation against the A549 lung cancer cell line showed that the compound not only inhibited cell proliferation but also induced apoptosis, confirming its dual action as both an antiproliferative and pro-apoptotic agent .

Q & A

Q. What are the common synthetic routes for 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid?

A two-step approach is typically employed:

  • Step 1 : Synthesize the pyridine-2-carboxylic acid core via oxidation of methylpyridine derivatives. For example, using potassium tert-amylate and HMPA in DMPU:THF solvents under continuous flow microreactor conditions (60°C, 10 bar air) achieves 70% yield for pyridine-2-carboxylic acid analogs .
  • Step 2 : Introduce the carbamoyl group via carbodiimide-mediated coupling with methyl(2-methylpropyl)amine. Optimize reaction time and temperature to prevent racemization or hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC : Assess purity (>97%) using methods validated for pyridinecarboxylic acid derivatives, as demonstrated in oxidation studies .
  • NMR (1H/13C) : Confirm structural integrity, focusing on the pyridine ring protons (δ 7.5–8.5 ppm) and carbamoyl carbonyl (δ 165–170 ppm).
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 266.3) .

Q. What are the key stability considerations for storing this compound?

Store at -20°C under anhydrous conditions. Pyridinecarboxylic acid derivatives are prone to hydrolysis; nitrogen atmosphere storage is recommended for oxygen-sensitive intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve carbamoyl group introduction yield?

  • Catalyst Screening : Test palladium or copper catalysts (e.g., Pd/C or CuI) to enhance coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.
  • Design of Experiments (DoE) : Systematically vary temperature (25–80°C), stoichiometry (1:1 to 1:1.2 molar ratio), and reaction time (4–24 hrs) .

Q. How to address discrepancies in reported solubility profiles across studies?

Conduct phased solubility studies:

  • Buffer Systems : Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.
  • Temperature Control : Compare solubility at 25°C (storage) vs. 37°C (biological assays).
  • Structural Analogs : Reference data for 6-Methyl-2-pyridinecarboxylic acid, which shows increased solubility in ethanol (50 mg/mL) compared to water (<1 mg/mL) .

Q. What strategies resolve stereochemical uncertainties in the carbamoyl substituent?

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • Dynamic NMR : Analyze variable-temperature 1H NMR to detect restricted rotation in tertiary amides (e.g., Δδ > 0.2 ppm for diastereotopic protons) .

Q. How to validate the compound’s role as a ligand in catalytic systems?

  • X-ray Crystallography : Determine binding modes with metal centers (e.g., Pd or Cu).
  • Kinetic Studies : Compare reaction rates in presence/absence of the compound using model reactions (e.g., Suzuki-Miyaura coupling) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability?

  • TGA/DSC Analysis : Perform thermogravimetric analysis to identify decomposition thresholds (e.g., >200°C for similar pyridinecarboxylic acids) .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. Why do different studies report varying biological activity for this compound?

  • Purity Verification : Cross-check purity using orthogonal methods (HPLC, elemental analysis).
  • Conformational Analysis : Use molecular docking to assess binding pose variations in enzyme active sites .

Methodological Tables

Parameter Optimized Condition Reference
Oxidation Yield70% (continuous flow microreactor)
Carbamoyl Coupling Time12 hrs (room temperature)
Solubility in Ethanol50 mg/mL
Chiral ResolutionChiralpak AD-H, hexane:IPA (90:10)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid
Reactant of Route 2
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6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid

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